molecular formula C13H17NO2 B093951 Methyl 1-benzylpyrrolidine-3-carboxylate CAS No. 17012-21-4

Methyl 1-benzylpyrrolidine-3-carboxylate

Cat. No. B093951
CAS RN: 17012-21-4
M. Wt: 219.28 g/mol
InChI Key: GDWFCUOFVSNTTG-UHFFFAOYSA-N
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Description

Methyl 1-benzylpyrrolidine-3-carboxylate is a chemical compound that is part of the pyrrolidine family, which are five-membered nitrogen-containing heterocycles. These compounds are of significant interest due to their presence in various biologically active molecules and their utility as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, the asymmetric synthesis of 4-aminopyrrolidine carboxylic acids, which are structurally related to methyl 1-benzylpyrrolidine-3-carboxylate, has been reported using diastereoselective conjugate addition reactions . Another approach involves a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, which could potentially be adapted for the synthesis of related pyrrolidine derivatives . Additionally, the synthesis of methyl 1-benzylpyrrolidine-3-carboxylate could be inferred from the preparation of similar compounds, such as (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, which was synthesized via an aziridinium ion intermediate .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex and diverse. For example, the stereochemistry of certain methyl pyrrolidine-2-carboxylate derivatives was characterized by single crystal X-ray diffraction studies . This technique could be applied to determine the precise molecular structure of methyl 1-benzylpyrrolidine-3-carboxylate, providing insights into its three-dimensional conformation and stereochemistry.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. The intramolecular azo coupling of 4-diazopyrrole-2-carboxylates has been used to synthesize fused pyrrolopyridazine derivatives . Similarly, the basic oxidation of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate has been studied, leading to the formation of oxidation products . These types of reactions could potentially be applied to methyl 1-benzylpyrrolidine-3-carboxylate to generate new compounds with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely. For instance, the acid dissociation constants of certain methyl pyrrolidine-2-carboxylate derivatives have been determined, which is important for understanding their behavior in different pH environments . The solubility, melting point, and stability of methyl 1-benzylpyrrolidine-3-carboxylate would be critical parameters to assess in order to facilitate its use in chemical synthesis and potential pharmaceutical applications.

Scientific Research Applications

  • Microwave-Assisted Synthesis and Antimicrobial Activity : A study by Sreekanth and Jha (2020) discusses the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, including 2-Benzyl- tert -butylpyrrolidine-1,2-dicarboxylate. The antimicrobial activity of these compounds was tested, with 1-acetyl-2-benzylpyrrolidine-2-carboxamide showing significant potency (Sreekanth & Jha, 2020).

  • Cancer Treatment via PARP Inhibition : Penning et al. (2009) developed a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors for cancer treatment. These include 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), which exhibits high potency against PARP enzymes and in cellular assays (Penning et al., 2009).

  • Catalytic Arylation of N-Phenylpyrrolidine : Sezen and Sames (2005) developed a method for the direct and selective arylation of sp3 C-H bonds in N-phenylpyrrolidine without a directing group, using a ruthenium catalyst. This method was also effective for N-methyl- and N-benzylpyrrolidine (Sezen & Sames, 2005).

  • Carboxylation of Indoles and Pyrroles : Nemoto et al. (2009) described the Lewis acid-mediated carboxylation of arenes with CO2 applied to 1-substituted indoles and pyrroles, including 1-benzylpyrrolidines. The process was efficient and selective (Nemoto et al., 2009).

  • Synthesis and Antimicrobial Activity of Methyl 5,5-Diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate Derivatives : Nural et al. (2018) synthesized and evaluated the antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives. These compounds showed promising activity against bacterial and fungal strains, including M. tuberculosis (Nural et al., 2018).

  • Palladium-Catalyzed Methylation and Arylation of C-H Bonds : Giri et al. (2007) achieved Pd-catalyzed methylation and arylation of o-C−H bonds in benzoic acids and β-C−H bonds in aliphatic acids, including derivatives of Methyl 1-benzylpyrrolidine-3-carboxylate (Giri et al., 2007).

Safety And Hazards

This compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

methyl 1-benzylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWFCUOFVSNTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzylpyrrolidine-3-carboxylate

CAS RN

17012-21-4
Record name methyl 1-benzylpyrrolidine-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

Ethyl acrylate (86 g, 1.0 mole) in dichloromethane (2 L) was cooled to 0° C. and treated with N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine (compound D17 of EP 0363085) (300 g, 80% pure by 1H NMR, 1 mole) with stirring over a period of 10 min whilst maintaining the temperature between -5° C. and 0° C. A solution of trifluoroacetic acid in dichloromethane (100 ml, 1 molar) was added at such a rate that the temperature did not rise above 5° C. and the reaction allowed to warm to room temperature overnight. The solution was then washed with saturated aqueous potassium carbonate solution, dried over sodium sulphate and concentrated in vacuo to a gum. The glum was distilled in vacuo to afford the title compound. (D4) as a single main fraction. Bpt 150°-160° at 8 mm (232 g, 100%).
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester (30 mmol, 7 g) in anhydrous tetrahydrofuran (40 ml) was added borane-tetrahydrofuran solution (1M, 50 mmol, 50 mL) at ambient temperature. When gas evolution had subsided the solution was heated under reflux for 75 min then stirred for 16 hr at ambient temperature. Hydrochloric acid (6M) was added dropwise (ca. 5 mL) and the mixture was stirred at ambient temperature for 1 hr before removing the solvent under vacuum. The residue was dissolved in dichloromethane and the solution was washed with dilute sodium hydroxide solution. The dichloromethane solution was then extracted with dilute hydrochloric acid (×3), the extracts combined, made basic by addition of sodium hydroxide and extracted with dichloromethane (×3). The combined organic extract was dried over anhydrous sodium sulfate and the solvent was removed under vacuum. The product was purified by chromatography on silica gel eluting with 5% methanol-dichloromethane to give 1-benzyl-pyrrolidine-3-carboxylic acid methyl ester (200 mg, 3%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of methyl 1-benzyl-2-oxo-4-pyrrolidylcarboxylate (D10, 35.4 g, 0.18 mole) in dry THF (135 ml) was added dropwise over 30 mins to 1M borane-THF solution (228 ml, 0.23 mole) at 0° C. under nitrogen, and when addition was complete the solution was heated under reflux for 1h. The solution was cooled to room temperature, then treated dropwise with 8% hydrogen chloride/methanol (114 ml, 0.25 mole HCl) and stirred for 18h, followed by 3h at reflux. The mixture was then concentrated in vacuo and the residue treated with water (40 ml), washed with ether (2×50 ml), basified with 40% sodium hydroxide solution, saturated with potassium carbonate and extracted with ether (3×70 ml). The combined extracts were dried (Na2SO4) and concentrated in vacuo to leave a yellow oil, which was purified by distillation (b.p. 146° C.0.7mm) to give the title compound (D11) as a colourless oil (19.8 g, 50%).
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
228 mL
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
[Compound]
Name
18h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
50%

Synthesis routes and methods IV

Procedure details

A solution of methyl 1-benzyl-2-oxo-4-pyrrolidylcarboxylate (D10, 35.4 g, 0.18 mole) in dry THF (135 ml) was added dropwise over 30 mins to IM borane-THF solution (228 ml, 0.23 mole) at 0° C. under nitrogen, and when addition was complete the solution was heated under reflux for 1 h. The solution was cooled to room temperature, then treated dropwise with 8% hydrogen chloride/methanol (114 ml, 0.25 mole HCl) and stirred for 18 h, followed by 3 h at reflux. The mixture was then concentrated in vacuo and the residue treated with water (40 ml), washed with ether (2×50 ml), basified with 40% sodium hydroxide solution, saturated with potassium carbonate and extracted with ether (3×70 ml). The combined extracts were dried (Na2SO4) and concentrated in vacuo to leaye a yellow oil, which was purified by distillation (b.p. 146° C.0.7 mm) to give the title compound (D11) as a colourless oil (19.8 g, 50%).
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
228 mL
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
Yield
50%

Synthesis routes and methods V

Procedure details

A solution of (±) methyl 1-benzyl-2-oxo-4-pyrrolidylcarboxylate (D16, 35.4 g, 0.18 mole) in dry THF (135 ml) was added dropwise over 30 mins to 1 M borane-THF solution (228 ml, 0.23 mole) at 0° C. under nitrogen, and when addition was complete the solution was heated under reflux for 1 h. The solution was cooled to room temperature, then treated dropwise with 8% hydrogen chloride/methanol (114 ml, 0.25 mole HCl) and stirred for 18 h, followed by 3 h at reflux. The mixture was then concentrated in vacuo and the residue treated with water (40 ml), washed with ether (2×50 ml), basified with 40% sodium hydroxide solution, saturated with potassium carbonate and extracted with ether (3×70 ml). The combined extracts were dried (Na2SO4) and concentrated in vacuo to leave a yellow oil, which was purified by distillation (b.p. 146° C./0.7 mmHg) to give the title compound (D17) as a colorless oil (19.8 g, 50%).
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
228 mL
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
Name
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-benzylpyrrolidine-3-carboxylate
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Reactant of Route 4
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Reactant of Route 6
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Citations

For This Compound
4
Citations
SB Bhavsar, S Pawar, S Joshi, S Jadhav… - Available at SSRN … - papers.ssrn.com
… ) treated with methyl acrylate at ambient temperature followed by addition of trifluoroacetic acid by keeping the temperature below 0 ºC to get methyl 1-benzylpyrrolidine-3-carboxylate (…
Number of citations: 0 papers.ssrn.com
R Min, W Wu, M Wang, L Tang, D Chen, H Zhao… - Molecules, 2019 - mdpi.com
… Step 3: Preparation of methyl 1-benzylpyrrolidine-3-carboxylate (B1_4). A solution of B1_3 (22.06 g, 92.7 mmol) and methyl acrylate (C2, 11.54 g, 139.0 mmol) in DCM (100 mL) was …
Number of citations: 13 www.mdpi.com
N Blanchard, V Bizet, N Brach, L Rummler… - 2021 - hal.science
… Similar strategy led to compounds 186 and 187 from ethyl nipecotate and methyl 1-benzylpyrrolidine-3-carboxylate (respectively). … (from methyl 1benzylpyrrolidine-3carboxylate) …
Number of citations: 1 hal.science
A Chardon - 2017 - theses.fr
L’utilisation des acides de Lewis dérivés du bore tels que les boranes, les acides boroniques et les acides boriniques a émergée récemment comme une alternative intéressante aux …
Number of citations: 6 www.theses.fr

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